Benzamide, 2-(2-benzylsulfanylacetylamino)-N-(4-fluorophenyl)-
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Overview
Description
2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-FLUOROPHENYL)BENZAMIDE is a complex organic compound that features a benzylsulfanyl group, an acetamido group, and a 4-fluorophenyl group attached to a benzamide core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-FLUOROPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl mercaptan with an acetamido derivative under controlled conditions to form the benzylsulfanylacetamido intermediate. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-FLUOROPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the acetamido or benzamide groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified acetamido or benzamide derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-FLUOROPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The fluorophenyl group may enhance binding affinity to certain receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Exhibits antifungal activity.
2-{2-[2-(benzylsulfanyl)acetamido]-1,3-thiazol-4-yl}acetic acid: Known for its diverse biological activities.
Uniqueness
2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-FLUOROPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its potential as a therapeutic agent by improving binding affinity and specificity .
Properties
Molecular Formula |
C22H19FN2O2S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[(2-benzylsulfanylacetyl)amino]-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C22H19FN2O2S/c23-17-10-12-18(13-11-17)24-22(27)19-8-4-5-9-20(19)25-21(26)15-28-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,27)(H,25,26) |
InChI Key |
PBZZRXSAKWPBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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